molecular formula C27H33N5 B11188222 2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline

2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B11188222
M. Wt: 427.6 g/mol
InChI Key: JVVSNRJUJCMGKG-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, substituted with tetramethyl groups and a phenylpiperazinyl pyrimidine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the tetramethyl groups and the phenylpiperazinyl pyrimidine moiety. Common reagents used in these reactions include various alkylating agents, pyrimidine derivatives, and piperazine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production. Quality control measures are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the tetrahydroquinoline core.

    Substitution: Substitution reactions can occur at the phenylpiperazinyl or pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the phenylpiperazinyl or pyrimidine moieties.

Scientific Research Applications

2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The phenylpiperazinyl moiety may interact with neurotransmitter receptors, while the pyrimidine group can bind to nucleic acids or enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.

    2,2,6,6-Tetramethyl-4-piperidinone: Used in the synthesis of various organic compounds.

Uniqueness

2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline is unique due to its combination of a tetrahydroquinoline core with a phenylpiperazinyl pyrimidine moiety

Properties

Molecular Formula

C27H33N5

Molecular Weight

427.6 g/mol

IUPAC Name

2,2,4,7-tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C27H33N5/c1-19-16-25-23(20(2)18-27(3,4)30-25)17-22(19)24-10-11-28-26(29-24)32-14-12-31(13-15-32)21-8-6-5-7-9-21/h5-11,16-17,20,30H,12-15,18H2,1-4H3

InChI Key

JVVSNRJUJCMGKG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=NC(=NC=C3)N4CCN(CC4)C5=CC=CC=C5)(C)C

Origin of Product

United States

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